molecular formula C14H9BrN2O4S B1523961 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid CAS No. 1246088-41-4

5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid

Cat. No. B1523961
CAS RN: 1246088-41-4
M. Wt: 381.2 g/mol
InChI Key: PJYCZUYUVLBGRU-UHFFFAOYSA-N
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Description

The compound “5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid” is likely a complex organic molecule. It contains a pyrrolopyridine core, which is a bicyclic system with a five-membered ring (pyrrole) fused to a six-membered ring (pyridine). The molecule also contains a phenylsulfonyl group and a carboxylic acid group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolopyridine core, the introduction of the bromine atom, and the attachment of the phenylsulfonyl and carboxylic acid groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolopyridine core, with the bromine atom likely attached to the 5-position of this bicyclic system. The phenylsulfonyl group and the carboxylic acid group would be attached at the 1- and 2-positions, respectively .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the carboxylic acid group, which can participate in various acid-base reactions. The phenylsulfonyl group might also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar .

Scientific Research Applications

5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid has been widely used in various scientific research applications, such as medicinal chemistry, biochemistry, and physiology. In medicinal chemistry, it has been used to synthesize various pharmaceuticals, such as anticonvulsants and anti-inflammatory drugs. In biochemistry, it has been used to study the binding affinity of molecules and enzymes, as well as to study the structure and function of proteins. In physiology, it has been used to study the effects of various drugs on the body, as well as to study the effects of various hormones on the body.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid is not fully understood. However, it is believed that the compound binds to certain molecules and enzymes, which results in a change in the structure and/or function of the molecule or enzyme. This binding affinity is what makes the compound useful in various scientific research applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that the compound has the potential to bind to certain molecules and enzymes, which could lead to changes in the structure and/or function of the molecule or enzyme. In addition, it is believed that the compound could have an effect on the body’s metabolism, as well as on the body’s response to certain drugs.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid in lab experiments is its ease of synthesis. The compound can be easily synthesized using a multi-step reaction process that involves the use of a variety of compounds. In addition, the compound is also known for its strong binding affinity to certain molecules and enzymes, which makes it useful in various scientific research applications.
However, there are some limitations to using this compound in lab experiments. First, the compound is not widely available, which can make it difficult to obtain in some cases. Second, the mechanism of action of the compound is not fully understood, which can make it difficult to predict its effects in certain situations. Finally, the compound can be toxic if not handled properly, which can make it dangerous to use in certain experiments.

Future Directions

There are a number of potential future directions for 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid. First, more research could be done to better understand the mechanism of action of the compound. This could lead to a better understanding of the compound’s effects on the body, as well as its potential uses in medicinal chemistry and biochemistry. Second, more research could be done to determine the optimal conditions for synthesizing the compound. This could lead to improved synthesis methods and increased availability of the compound. Third, more research could be done to determine the compound’s binding affinity to various molecules and enzymes. This could lead to a better understanding of the compound’s potential uses in various scientific research applications. Finally, more research could be done to determine the compound’s potential toxicity, which could lead to improved safety protocols when using the compound

properties

IUPAC Name

1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O4S/c15-10-6-9-7-12(14(18)19)17(13(9)16-8-10)22(20,21)11-4-2-1-3-5-11/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYCZUYUVLBGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901155358
Record name 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901155358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1246088-41-4
Record name 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246088-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901155358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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